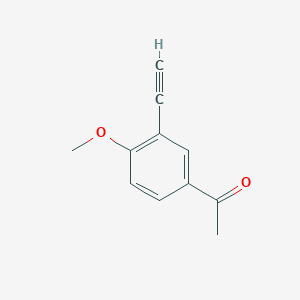

1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one is an aromatic ketone characterized by a methoxy group at the para position and an ethynyl group at the meta position of the benzene ring. Its molecular formula is C₁₁H₁₀O₂, with a calculated molecular weight of 174.19 g/mol. The ethynyl group enhances its utility in cross-coupling reactions, particularly in synthesizing heterobiaryl compounds, while the methoxy group contributes to electronic modulation and solubility . This compound is pivotal in materials science and pharmaceutical research due to its structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one typically involves the following steps:

Starting Material: The synthesis begins with 3-ethynyl-4-methoxybenzaldehyde.

Reaction with Acetyl Chloride: The aldehyde is reacted with acetyl chloride in the presence of a base such as pyridine to form the corresponding acetophenone derivative.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or nucleophilic addition.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (e.g., Grignard reagents) are employed.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Features | Electronic Effects |

|---|---|---|---|---|

| 1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one | 3-Ethynyl, 4-methoxy | 174.19 | Ethynyl (electron-withdrawing), methoxy (electron-donating) | Enhanced reactivity in cross-coupling |

| 1-(4-Methoxyphenyl)ethan-1-one | 4-Methoxy | 150.17 | Lacks ethynyl group | Reduced conjugation potential |

| 1-(3-Chloro-4-methoxyphenyl)ethan-1-one | 3-Chloro, 4-methoxy | 200.62 | Chloro (electron-withdrawing) | Increased polarity and stability |

| 1-(Pyridin-3-yl)ethan-1-one | Pyridin-3-yl | 121.14 | Nitrogen-containing heterocycle | Improved hydrogen bonding capacity |

| 1-[3-(Dimethylamino)phenyl]ethan-1-one | 3-Dimethylamino | 163.22 | Strong electron-donating amino group | Enhanced solubility and bioavailability |

Pharmacological and Material Science Relevance

- 1-(3-Chloro-4-methoxyphenyl)ethan-1-one : Chloro substituent improves stability, making it suitable for agrochemical intermediates .

- Analgesic Derivatives : Derivatives like (3R,4S)-9d (ED₅₀ = 0.54 mg/kg in pain models) demonstrate how structural complexity (e.g., trifluorophenyl groups) enhances μ opioid receptor binding .

- 1-(4-Ethylphenyl)ethan-1-one : Used as a reference material in drug development due to its well-characterized properties .

Physicochemical and Functional Insights

- Solubility: Methoxy and amino groups enhance aqueous solubility (e.g., 1-[3-(Dimethylamino)phenyl]ethan-1-one), whereas chloro and ethynyl groups reduce it .

- Reactivity: Ethynyl groups facilitate Sonogashira and Wittig-Horner reactions, enabling diverse functionalization .

- Thermal Stability : Chloro-substituted derivatives exhibit higher thermal stability, advantageous in high-temperature syntheses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. Key steps include:

- Step 1: Substitution of the methoxy group at the para position via electrophilic aromatic substitution.

- Step 2: Introduction of the ethynyl group using Sonogashira coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst .

- Critical Parameters:

- Temperature: Reactions often proceed at 80–100°C to balance reactivity and side-product formation.

- Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

- pH: Maintain neutral to slightly basic conditions to prevent hydrolysis of sensitive groups .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Friedel-Crafts | 65–75 | 90–95 | AlCl₃, CH₂Cl₂, 0°C |

| Sonogashira Coupling | 70–85 | 85–90 | Pd(PPh₃)₄, CuI, 80°C, DMF |

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identifies methoxy (δ 3.8–4.0 ppm) and acetyl (δ 2.5–2.7 ppm) protons.

- ¹³C NMR: Confirms carbonyl (δ 200–210 ppm) and aromatic carbons .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ = 189.0784) .

- X-ray Crystallography: For unambiguous structural confirmation; use software like SHELX or WinGX for refinement .

Note: Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light Sensitivity: Store in amber vials to prevent photodegradation of the ethynyl group.

- Temperature: Stable at –20°C for >6 months; room temperature storage leads to 10% degradation in 3 months .

- Humidity: Hygroscopic; use desiccants (silica gel) to avoid hydrolysis of the ketone group .

Advanced Research Questions

Q. How to design experiments to elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Step 1: Perform molecular docking studies (e.g., AutoDock Vina) to predict binding sites using the compound’s 3D structure .

- Step 2: Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) .

- Step 3: Functional assays (e.g., enzyme inhibition kinetics) to assess activity modulation. For example:

- Assay Design: Monitor NADPH oxidation in cytochrome P450 systems to detect inhibitory effects .

Table 2: Example Bioactivity Data

| Target | Assay Type | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| CYP3A4 | Fluorescence | 12.3 | Competitive inhibition |

| EGFR Kinase | Radioactive | 8.7 | ATP-binding site block |

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Factor 1: Variability in assay conditions (e.g., pH, ionic strength) alters ligand-target interactions. Standardize protocols using buffers like PBS (pH 7.4) .

- Factor 2: Purity discrepancies. Re-synthesize the compound and validate via orthogonal methods (NMR, HPLC) .

- Factor 3: Structural analogs (e.g., chloro vs. fluoro derivatives) may exhibit divergent activities. Compare with analogs like 1-(3-Chloro-4-fluorophenyl)ethan-1-amine .

Q. How to apply computational methods to predict reactivity or optimize synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT): Calculate activation energies for key steps (e.g., ethynyl group insertion) using Gaussian 16 .

- Retrosynthetic Analysis: Tools like Synthia (Merck) propose routes prioritizing atom economy and step efficiency .

- Machine Learning: Train models on PubChem data to predict solvent-catalyst combinations for higher yields .

Example Workflow:

Input: Target structure → Output: Viable synthetic pathways (ranked by cost/yield).

Optimization: Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to reduce side reactions .

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

1-(3-ethynyl-4-methoxyphenyl)ethanone |

InChI |

InChI=1S/C11H10O2/c1-4-9-7-10(8(2)12)5-6-11(9)13-3/h1,5-7H,2-3H3 |

InChI Key |

HEEGXDTUCOZEPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)C#C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.